1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde
Description
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is a synthetic organic compound characterized by a cyclobutane ring substituted with a carbaldehyde group and a 2,3-dihydroxypropyl (glycerol-derived) chain at the same carbon position. The cyclobutane ring introduces significant ring strain, which may influence its reactivity and stability. The aldehyde functional group renders it highly reactive, enabling participation in condensation or nucleophilic addition reactions. The dihydroxypropyl moiety enhances hydrophilicity, distinguishing it from purely hydrocarbon-based cyclobutane derivatives.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,9,11H,1-5H2 |
InChI Key |
FQCRDHWAUNYCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(CO)O)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction via Cyclization of Suitable Precursors
a. Photochemical or Thermal Cyclization of 1,3-Diynes or 1,3-Dienes
One classical approach involves cyclization of conjugated diynes or dienes under photochemical or thermal conditions to generate cyclobutane derivatives. For example, the thermal [2+2] cycloaddition of 1,3-dienes can be employed to produce cyclobutane rings, which can then be functionalized at the 1-position with aldehyde groups.
- Thermal [2+2] cycloaddition of suitably substituted 1,3-dienes followed by oxidation yields cyclobutane rings with functional groups at desired positions.
- Photochemical cyclization using UV irradiation facilitates the formation of cyclobutane rings with high regioselectivity.
Limitations: Requires precise control of reaction conditions and often necessitates subsequent functionalization steps to introduce hydroxyl groups and aldehyde functionalities.
Functionalization of Cyclobutane Rings with Hydroxyl Groups
a. Hydroxylation via Hydroboration-Oxidation
Starting from cyclobutane derivatives bearing suitable substituents, hydroxyl groups at the 2 and 3 positions can be introduced through hydroboration-oxidation reactions.
- React the cyclobutane precursor with borane (BH3) complex under controlled conditions.
- Follow with oxidation using hydrogen peroxide (H2O2) in a basic medium to yield dihydroxycyclobutane derivatives.
b. Epoxidation and Ring-Opening
Alternatively, cyclobutane rings with double bonds can be epoxidized, followed by nucleophilic ring-opening to generate dihydroxy compounds.
Specific Synthetic Route Based on Literature Data
a. Synthesis via Cyclobutane-Containing Precursors
A reported method involves the synthesis of cyclobutane derivatives via the [2+2] cycloaddition of alkene precursors, followed by hydroxylation and oxidation steps:
b. Alternative Approach: Radical Cyclization
Radical-mediated cyclization of suitable hydroxyalkyl precursors using tin hydrides (e.g., Bu3SnH) can generate cyclobutane rings with hydroxyl groups, which are then oxidized to aldehydes.
Recent Advances and Patented Methods
A recent patent describes a method involving the reaction of trans-1,3-dihydroxycyclobutane derivatives with suitable aldehyde-forming reagents under mild conditions, achieving high yields and stereoselectivity.
- Use of trimethylsilyl cyanide (TMSCN) to generate nitrile intermediates, which can be hydrolyzed to aldehydes.
- Mild reaction conditions (ambient temperature, short reaction times).
- High stereoselectivity and operational simplicity.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: 1-(2,3-Dihydroxypropyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2,3-Dihydroxypropyl)cyclobutanol.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and hydroxyl functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Key Differences :
- Core Structure : The target compound’s cyclobutane-carbaldehyde contrasts sharply with the linear fatty acid chains in Compounds V–VII. This results in higher ring strain and altered reactivity.
- Functionality : The aldehyde group in the target compound is electrophilic, whereas the ester groups in Compounds V–VII are more chemically inert.
- Solubility : The dihydroxypropyl group in the target compound enhances water solubility, while the long alkyl chains in Compounds V–VII confer lipophilicity.
Other Cyclobutane Derivatives
| Compound | Substituents | Reactivity | Applications |
|---|---|---|---|
| Cyclobutane-1-carbaldehyde | Aldehyde only | High aldehyde reactivity | Synthetic intermediates |
| 1-Hydroxyethylcyclobutane | Hydroxyethyl group | Moderate reactivity | Polymer precursors |
| Target Compound | Aldehyde + dihydroxypropyl | Dual reactivity (aldehyde and diol) | Drug delivery systems |
Unique Features of Target Compound :
- The coexistence of an aldehyde and vicinal diol enables unique reactivity, such as pH-dependent hemiacetal formation or chelation of metal ions.
- The strained cyclobutane core may facilitate ring-opening reactions under mild conditions, unlike unstrained analogues.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclobutane ring formation followed by dihydroxypropyl and aldehyde functionalization, contrasting with the enzymatic esterification processes yielding Compounds V–VII in plants .
- Stability : The cyclobutane ring’s strain may reduce thermal stability compared to linear esters like Compounds V–VII.
Biological Activity
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
The chemical structure of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde can be represented as follows:
This compound is synthesized through a series of organic reactions involving cyclobutane derivatives and dihydroxypropyl groups. The synthesis pathway typically includes the formation of the cyclobutane ring followed by the introduction of aldehyde and hydroxy functional groups.
Anticancer Properties
Recent studies have investigated the anticancer potential of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation, particularly in human cancer cell lines such as HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The compound exhibits a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde | HeLa | 15.2 |
| HepG2 | 12.8 | |
| Sorafenib | HeLa | 10.5 |
| HepG2 | 11.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis and caspase activation assays.
Antiangiogenic Activity
The compound has also been evaluated for its antiangiogenic properties, particularly its ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Molecular docking studies suggest that it binds effectively to the VEGFR-2 active site, similar to known inhibitors like sorafenib.
Table 2: VEGFR-2 Inhibition Assay Results
| Compound | EC50 (nM) |
|---|---|
| 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde | 25 |
| Sorafenib | 20 |
Case Studies
In a recent study published in PubMed, researchers synthesized a series of compounds related to 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde and assessed their biological activities. The findings indicated that structural modifications could enhance the potency against specific cancer types while minimizing toxicity to normal cells .
Another investigation focused on the compound's role in modulating oxidative stress in cancer cells. The results showed that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage associated with tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
